4-Acetamidobenzenesulphinic Acid-d4
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Overview
Description
4-Acetamidobenzenesulphinic Acid-d4 is a deuterium-labeled compound with the molecular formula C8H5D4NO3S and a molecular weight of 203.25 g/mol . This compound is a stable isotope-labeled version of 4-Acetamidobenzenesulphinic Acid, which is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzenesulphinic Acid-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-Acetamidobenzenesulphinic Acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or direct synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzenesulphinic Acid-d4 can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Acetamidobenzenesulphinic Acid-d4 is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetamidobenzenesulphinic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing valuable insights into reaction mechanisms and pathways. The compound can act as a probe to study the effects of isotopic substitution on chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulphinic Acid: The non-deuterated version of the compound.
4-Acetamidobenzenesulfonic Acid: A related compound with a sulfonic acid group instead of a sulfinic acid group.
4-Acetamidobenzenesulfinamide: A compound with a sulfinamide group instead of a sulfinic acid group.
Uniqueness
4-Acetamidobenzenesulphinic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes. This makes it a valuable tool in studies involving reaction mechanisms, metabolic pathways, and drug development.
Properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQNDKBOOVXRTL-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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